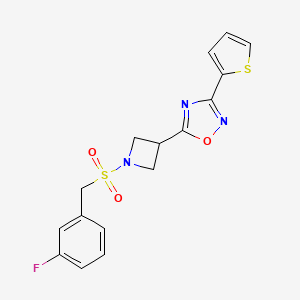

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and an azetidin-3-yl moiety modified by a 3-fluorobenzyl sulfonyl group. Its molecular formula is C₁₈H₁₆FN₃O₃S, with a molecular weight of 373.4 g/mol . The thiophene ring may facilitate π-π stacking interactions in biological systems, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name |

5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S2/c17-13-4-1-3-11(7-13)10-25(21,22)20-8-12(9-20)16-18-15(19-23-16)14-5-2-6-24-14/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMSWRUXUAAXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. Its unique structure, featuring an oxadiazole ring, a thiophene group, and a sulfonyl-substituted azetidine moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 373.4 g/mol. The presence of the oxadiazole and thiophene rings is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₃O₃S |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 1251681-85-2 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes.

- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.

- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit notable antimicrobial properties. A study on oxadiazole derivatives found that many have superior antibacterial and antifungal activities compared to traditional antibiotics .

Case Study : A series of oxadiazole derivatives were tested against various bacterial strains. Compounds similar to this compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting activity comparable to ampicillin.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. Research shows that these compounds can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase.

- Apoptotic Pathways : They may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.

Research Findings : A study highlighted that specific oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents .

Other Biological Activities

Beyond antimicrobial and anticancer effects, compounds with the oxadiazole structure have shown promise in other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.

- Antidiabetic Properties : Certain studies suggest that oxadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit potential anticancer activities. For instance, derivatives similar to 5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant apoptosis in glioblastoma cells when treated with related oxadiazole derivatives .

Antidiabetic Effects

In vivo studies using models such as Drosophila melanogaster have shown that oxadiazole derivatives can lower glucose levels significantly, suggesting their potential as anti-diabetic agents. The mechanism involves interactions at the molecular level that warrant further exploration through molecular docking simulations .

Antimicrobial Activity

Compounds within the oxadiazole class have also been reported to possess antimicrobial properties. Studies demonstrate that certain derivatives exhibit strong antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the thiophene group in the structure may enhance these properties.

Synthesis and Modification

The synthesis of this compound typically involves several steps:

- Formation of Azetidine : Starting materials undergo cyclization to form the azetidine ring.

- Sulfonation : The introduction of the sulfonyl group enhances solubility and biological activity.

- Oxadiazole Formation : The final step involves cyclization to form the oxadiazole ring.

Optimization of reaction conditions is crucial for improving yields and reducing reaction times .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs, focusing on substituents, physicochemical properties, and biological implications.

Structural Analogues

Pharmacological Implications

- Electronic Effects: The 3-fluorobenzyl sulfonyl group in the target compound provides moderate electron-withdrawing effects, balancing stability and reactivity.

- Lipophilicity : The tetrahydronaphthalenyl sulfonyl group in significantly increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

- Halogen Impact : Replacement of fluorine with bromine (as in ) or chlorine (as in ) alters steric and electronic profiles, affecting target affinity and metabolic pathways.

Q & A

Q. Critical conditions :

- Use dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography (≥95% purity).

Basic: How can researchers confirm structural integrity and purity using spectroscopic and chromatographic methods?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (δ 8.3–8.6 ppm for thiophene protons; δ 160–165 ppm for oxadiazole carbons) .

- IR spectroscopy : Validate sulfonyl group presence (asymmetric S=O stretch at ~1350 cm⁻¹) and oxadiazole ring (C=N stretch at ~1650 cm⁻¹) .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>98%) and molecular ion peak ([M+H]+ m/z 406.3) .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives in anticancer research?

Answer:

- Substituent variation : Replace the 3-fluorobenzyl group with pyridyl or chlorothiophene moieties to assess hydrophobicity/electronic effects on apoptosis induction (e.g., IC₅₀ shifts from 1.2 µM to 0.7 µM in T47D cells) .

- In vitro assays : Test cytotoxicity (MTT assay) across diverse cell lines (e.g., MX-1 breast cancer vs. HCT116 colorectal) to identify selectivity patterns .

- Molecular docking : Map interactions with TIP47 (IGF-II receptor binding protein) using AutoDock Vina; prioritize compounds with ΔG ≤ -9 kcal/mol .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:

- Replicate experiments : Perform triplicate runs with independent compound batches to rule out synthesis variability .

- Control optimization : Include caspase-3/7 inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis-specific activity vs. necrotic effects .

- Biophysical validation : Use surface plasmon resonance (SPR) to measure direct binding affinity (KD) to molecular targets, resolving false positives from assay artifacts .

Advanced: What computational approaches predict binding interactions with molecular targets?

Answer:

- Molecular docking : Use Schrödinger Suite (Glide SP/XP) to model ligand-protein interactions. Focus on hydrogen bonding with TIP47’s Tyr⁹⁷ and hydrophobic packing with Phe¹⁰³ .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; RMSD < 2.0 Å indicates robust target engagement .

- ADMET prediction : Employ SwissADME to optimize logP (2.5–3.5) and rule out CYP3A4 inhibition risks .

Basic: What are key considerations in designing in vitro assays to evaluate bioactivity?

Answer:

- Cell line selection : Use panels with diverse genetic backgrounds (e.g., p53 wild-type vs. mutant) to identify mechanistic dependencies .

- Dose-response curves : Test 0.1–100 µM concentrations (72-hour exposure) to calculate IC₅₀ and Hill coefficients .

- Apoptosis markers : Quantify Annexin V/PI staining via flow cytometry and caspase-3 cleavage via Western blot (anti-cleaved caspase-3 antibody) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethanol/water 1:1) and solve structures using SHELXL (R-factor ≤ 0.05). Confirm sulfonyl group geometry (O-S-O angle ~119°) and oxadiazole planarity .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O contacts) to explain packing stability .

Basic: What stability and storage conditions are recommended for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.